
N-Butyl-N,N-didodecyldodecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N,N-didodecyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is characterized by a long hydrophobic tail and a positively charged nitrogen atom, making it effective in reducing surface tension in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-didodecyldodecan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-didodecyldodecan-1-amine with butyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored for completion, and the product is isolated through filtration and drying processes. The purity of the final product is ensured through rigorous quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N,N-didodecyldodecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions and complexation with various anions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, sulfates, and phosphates. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are often other quaternary ammonium salts or complexes with different anions. These products retain the surfactant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
N-Butyl-N,N-didodecyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Butyl-N,N-didodecyldodecan-1-aminium bromide involves its interaction with lipid bilayers and proteins. The long hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. The positively charged nitrogen atom interacts with negatively charged components of cell membranes, leading to cell lysis and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties but a shorter hydrophobic tail.
Tetrabutylammonium bromide: A quaternary ammonium salt with four butyl groups, used primarily as a phase transfer catalyst.
Uniqueness
N-Butyl-N,N-didodecyldodecan-1-aminium bromide is unique due to its long hydrophobic tail, which enhances its ability to interact with lipid membranes and makes it particularly effective as a surfactant and antimicrobial agent .
Eigenschaften
CAS-Nummer |
58495-71-9 |
|---|---|
Molekularformel |
C40H84BrN |
Molekulargewicht |
659.0 g/mol |
IUPAC-Name |
butyl(tridodecyl)azanium;bromide |
InChI |
InChI=1S/C40H84N.BrH/c1-5-9-13-16-19-22-25-28-31-34-38-41(37-12-8-4,39-35-32-29-26-23-20-17-14-10-6-2)40-36-33-30-27-24-21-18-15-11-7-3;/h5-40H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PFYDLNSVRWPLQU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)
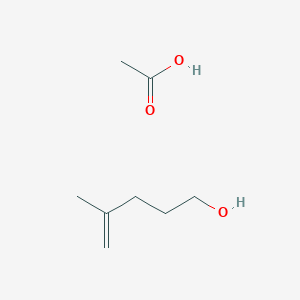

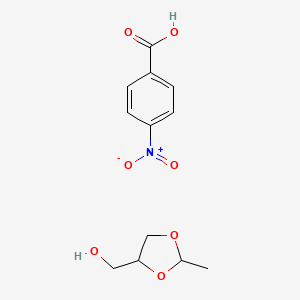
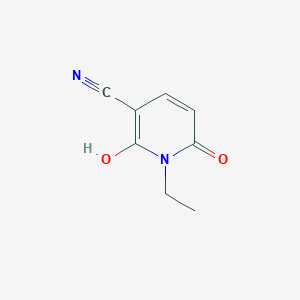
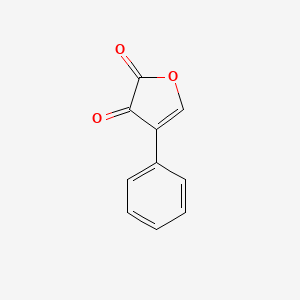
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
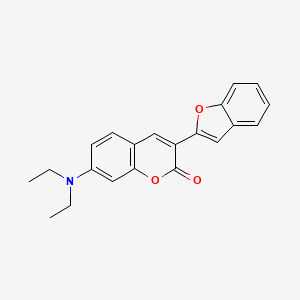
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
